molecular formula C12H13N3O4S2 B1304994 1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 436811-15-3

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B1304994
CAS No.: 436811-15-3
M. Wt: 327.4 g/mol
InChI Key: FLVYASFZHYHDKT-UHFFFAOYSA-N
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Description

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a sophisticated chemical compound designed for advanced medicinal chemistry and biochemical research. Its structure integrates a benzo[1,2,5]thiadiazole heterocycle, a privileged scaffold in drug discovery known for its electron-withdrawing properties and role in building pharmacophores for various targets https://pubs.acs.org/doi/10.1021/jm301734u . The sulfonamide linkage to a pyrrolidine-2-carboxylic acid moiety is a classic feature in the design of protease inhibitors, particularly for enzymes like matrix metalloproteinases (MMPs) or caspases, where the carboxylic acid can act as a zinc-binding group or mimic the transition state of a peptide substrate https://www.ncbi.nlm.nih.gov/books/NBK562199/ . This molecular architecture suggests its primary research value lies as a key intermediate in the synthesis of potential therapeutic agents, where it can serve as a scaffold to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. Researchers in pharmaceutical development utilize such compounds to create novel inhibitors targeting a range of diseases, including cancer, inflammatory conditions, and infectious diseases. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-7-4-5-8-10(14-20-13-8)11(7)21(18,19)15-6-2-3-9(15)12(16)17/h4-5,9H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYASFZHYHDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387871
Record name 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-15-3
Record name 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Sulfonylation

  • The benzothiadiazole core is typically functionalized at the 4-position with a sulfonyl chloride or sulfonic acid derivative.
  • For example, 4-chlorosulfonyl-2,1,3-benzothiadiazole derivatives are used as sulfonylating agents.
  • The 5-methyl substitution is introduced either by starting from 5-methylbenzothiadiazole or by selective methylation of the benzo ring prior to sulfonylation.

Reaction Conditions

  • Sulfonylation reactions are generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Pyridine or other mild bases are used to neutralize the released HCl during sulfonyl chloride reactions.
  • Typical reaction temperatures range from 0 °C to ambient temperature, with stirring times from 15 minutes to several hours depending on the scale and reagents.

Preparation of Pyrrolidine-2-carboxylic Acid Derivatives

Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

  • Pyrrolidine-2-carboxylic acid derivatives are prepared via multi-step synthetic routes involving protection, alkylation, and deprotection steps.
  • For example, starting from protected amino acid esters such as 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, alkylation and subsequent deprotection yield the desired pyrrolidine-2-carboxylic acid derivatives.
  • Catalytic hydrogenation is used to reduce double bonds in intermediates, often yielding cis isomers with high stereoselectivity.

Key Reagents and Conditions

Step Reagents/Conditions Notes
Protection Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tertiary butanol, 25°C overnight High yield (~92%) of protected intermediates
Alkylation LDA (lithium diisopropylamide), THF, -78°C, formic acetic anhydride Controlled low temperature to avoid racemization
Deprotection Trifluoroacetic acid (TFA), methylene chloride, 25°C, 4 hours Efficient removal of protecting groups

Coupling of Benzothiadiazole Sulfonyl Intermediate with Pyrrolidine-2-carboxylic Acid

  • The sulfonyl chloride intermediate reacts with the amino group of pyrrolidine-2-carboxylic acid or its derivatives to form the sulfonamide linkage.
  • Typical coupling is performed in the presence of a base such as pyridine or triethylamine to scavenge HCl.
  • The reaction is carried out in solvents like DMF or dichloromethane at 0 °C to room temperature.

Representative Preparation Procedure (Based on Patent WO2005012275A2)

Step Procedure Yield/Outcome
1 Dissolve 5-bromoisatoic anhydride in DMF, add piperidine and DMAP, stir 15 h at ambient temperature Formation of piperidine amide intermediate
2 Extract with dichloromethane, wash with water/brine, dry and concentrate Purified intermediate
3 React amino-6-chlorobenzoic acid piperidine amide with 4-chlorosulfonyl-2,1,3-benzothiadiazole and pyridine Formation of benzothiadiazole sulfonyl amide
4 Purify by chromatography Final sulfonamide product

This method can be adapted to pyrrolidine derivatives by substituting piperidine with pyrrolidine-2-carboxylic acid or its protected forms.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 5-methylbenzothiadiazole sulfonyl chloride, pyrrolidine-2-carboxylic acid derivatives
Solvents DMF, THF, dichloromethane, tertiary butanol
Bases Pyridine, triethylamine, DMAP
Temperature 0 °C to ambient temperature
Reaction time 15 min to overnight (12-24 h)
Purification Extraction, washing, drying, column chromatography
Yields Typically 60-90% depending on step and scale

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is C12_{12}H14_{14}N2_{2}O4_{4}S2_{2}, with a molecular weight of approximately 302.38 g/mol. The compound features a pyrrolidine ring linked to a benzo[1,2,5]thiadiazole moiety, which is known for its diverse biological activities.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of benzo[1,2,5]thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant selectivity against human lung adenocarcinoma cells with IC50_{50} values below 30 µM .
  • Anticonvulsant Properties : Analogues of thiazole-containing compounds have been evaluated for anticonvulsant activity. In a study, certain thiazole-pyrrolidine derivatives exhibited protective effects in animal models of epilepsy .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The sulfonyl group enhances the solubility and processability of polymers. Compounds based on this structure can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Agricultural Applications

Recent studies have explored the use of thiadiazole derivatives as agrochemicals. The compound's structural features may contribute to its effectiveness as an insecticide or fungicide. For example:

  • Insecticidal Activity : Thiadiazole derivatives have been tested for their ability to control pests in agricultural settings. Compounds similar to this compound have shown promising results in field trials against common agricultural pests .
Compound NameCell Line TestedIC50_{50} (µM)Activity Type
Compound AA549 (Lung)23.30 ± 0.35Anticancer
Compound BU251 (Glioblastoma)18.4Anticonvulsant
Compound CMCF-7 (Breast)<30Anticancer

Synthesis Yield Data

Reaction StepYield (%)Conditions
Thiadiazole formation85Reflux with thionyl chloride
Pyrrolidine coupling70Room temperature overnight

Case Study 1: Anticancer Screening

A study conducted by Evren et al. (2019) synthesized several thiazole-pyrrolidine analogues and evaluated their anticancer activity against various cell lines. One compound demonstrated an IC50_{50} value of 23.30 µM against A549 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Insecticidal Efficacy

Research published in agricultural sciences highlighted the insecticidal properties of thiadiazole derivatives. Field trials showed that these compounds effectively reduced pest populations by over 70%, suggesting their viability as eco-friendly pest control agents .

Mechanism of Action

The mechanism by which 1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid exerts its effects is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonyl and carboxylic acid groups. These interactions could modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Advantages : The benzo[1,2,5]thiadiazole core in the target compound could enable applications in photovoltaics or as kinase inhibitors, leveraging its electron-deficient aromatic system.
  • Synthesis Challenges : Direct comparisons of reaction yields or scalability are absent in the evidence; further studies are needed to optimize sulfonylation efficiency.
  • Biological Data : references biochemical applications for analogs, but the target compound’s bioactivity remains uncharacterized.

Biological Activity

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₃O₄S₂
  • CAS Number : 329271-68-3
  • Molecular Weight : 301.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the benzo[1,2,5]thiadiazole moiety followed by sulfonylation and subsequent coupling with pyrrolidine derivatives.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds related to benzo[1,2,5]thiadiazole have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as various fungal strains including Candida auris .
CompoundTarget OrganismActivity
1S. aureusHigh
2E. faeciumModerate
3C. aurisHigh

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Viability Assays : In studies involving human cancer cell lines (e.g., A549 lung adenocarcinoma and Caco-2 colorectal adenocarcinoma), the compound demonstrated selective cytotoxicity. Notably, it reduced cell viability by approximately 39.8% in Caco-2 cells compared to untreated controls .
Cell LineIC50 (µM)% Viability (at 100 µM)
A549>10080%
Caco-26039.8%

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives showed broad-spectrum activity against resistant strains of bacteria and fungi .
  • Anticancer Research : Research indicated that specific modifications to the pyrrolidine structure enhanced anticancer activity against colorectal cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis of benzothiadiazole derivatives often involves sulfonylation and cyclization steps. For example, analogous compounds like 5-chlorobenzo[c][1,2,5]thiadiazole are synthesized using thionyl chloride with 4-chloro-o-phenylenediamine in either acidic (e.g., sulfuric acid) or basic media (e.g., pyridine) to control reaction kinetics and regioselectivity . For the target compound, a similar approach could involve sulfonylation of pyrrolidine-2-carboxylic acid with 5-methyl-benzo[1,2,5]thiadiazole-4-sulfonyl chloride. Optimization may require adjusting solvent polarity (e.g., dichloromethane vs. DMF) and temperature to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : To assess purity and detect impurities via retention time and mass-to-charge ratio.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl-pyrrolidine linkage and benzo-thiadiazole substitution patterns.
  • Elemental Analysis : Validate empirical formula consistency.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly for the pyrrolidine ring conformation.

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Benzo-thiadiazole sulfonamides are prone to hydrolysis under extreme pH or prolonged exposure to moisture. Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions to identify degradation pathways.
  • Storage Conditions : Recommend anhydrous environments at −20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions in bioactivity data (e.g., inconsistent IC50_{50} values) may arise from assay conditions or compound aggregation. Mitigation strategies include:

  • Dose-Response Repetition : Perform triplicate experiments with fresh stock solutions.
  • Dynamic Light Scattering (DLS) : Check for colloidal aggregation at high concentrations.
  • Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target specificity.
    Reference statistical methods from thiazole carboxamide studies, where Student’s t-test and ANOVA were applied to validate significance thresholds .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: SAR studies require systematic modifications:

  • Core Scaffold Variations : Replace the pyrrolidine ring with piperidine or azetidine to assess conformational flexibility.
  • Substituent Effects : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzo-thiadiazole ring to modulate electronic properties.
  • Biological Validation : Test analogs against target enzymes (e.g., kinases or proteases) using kinetic assays. For example, thiazolidine-2,4-dione analogs were optimized via iterative substitutions to enhance anticancer activity .

Q. How can researchers design experiments to probe the compound’s interaction with enzymatic targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) in real-time.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray structures of homologous enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical residues by alanine-scanning mutations at predicted binding sites.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for benzothiadiazole derivatives?

Methodological Answer: Discrepancies may stem from reaction media (acidic vs. basic) or purification methods. For example, yields for 5-chlorobenzo-thiadiazole varied between sulfuric acid (72%) and pyridine (58%) due to differing byproduct formation . Recommendations:

  • Optimize Quenching : Neutralize reaction mixtures gradually to avoid exothermic side reactions.
  • Chromatographic Refinement : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product.

Experimental Design Tables

Q. Table 1. Comparative Synthesis Conditions for Benzo-Thiadiazole Derivatives

ConditionSolventTemperatureYield (%)Purity (HPLC)Reference
Acidic (H2_2SO4_4)DCM0–5°C7298.5
Basic (Pyridine)THFRT5895.2
Anhydrous (DMF)DMF40°C6597.8

Q. Table 2. Key Stability Parameters

ConditionDegradation (%)Major Degradant
pH 1.0 (HCl)35Sulfonic acid
pH 13.0 (NaOH)82Pyrrolidine
UV Light (254 nm)28Isomerized product

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